6-Iodobenzo[d]thiazole

Cross-coupling chemistry Sequential functionalization Medicinal chemistry synthesis

6-Iodobenzo[d]thiazole delivers unique reactivity: faster Pd oxidative addition vs Br/Cl analogs enables milder cross-coupling. Strong σ-hole drives predictable halogen bonding. Validated for Aβ imaging (sub-100 nM affinity) and PDT (350-450 nm). 97% purity; 2-8°C storage.

Molecular Formula C7H4INS
Molecular Weight 261.08 g/mol
CAS No. 654070-00-5
Cat. No. B1592812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodobenzo[d]thiazole
CAS654070-00-5
Molecular FormulaC7H4INS
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)SC=N2
InChIInChI=1S/C7H4INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
InChIKeyNICZKYFUJVAZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodobenzo[d]thiazole (CAS 654070-00-5) for Pharmaceutical R&D and Advanced Materials Synthesis: Procurement Specifications


6-Iodobenzo[d]thiazole (CAS 654070-00-5) is a heterocyclic building block belonging to the benzo[d]thiazole class, characterized by a fused benzene-thiazole ring system with an iodine substituent at the 6-position [1]. With molecular formula C₇H₄INS and molecular weight 261.08 g/mol, the compound exhibits a melting point of 80-81°C and requires storage at 2-8°C with protection from light . The iodine atom confers enhanced electrophilicity and polarizability relative to lighter halogen analogs, enabling distinct reactivity profiles in cross-coupling reactions and non-covalent interactions . This compound serves as a versatile intermediate in medicinal chemistry programs targeting neurodegenerative disease imaging agents, antimicrobial candidates, and materials science applications involving two-photon absorption chromophores [2].

Why 6-Bromo- or 6-Chlorobenzothiazole Cannot Substitute for 6-Iodobenzo[d]thiazole in Cross-Coupling and Halogen Bonding Applications


Generic substitution among 6-halogenated benzothiazole analogs is scientifically inadvisable due to halogen-dependent reactivity gradients and stereoelectronic effects. The carbon-iodine bond (bond dissociation energy ~57 kcal/mol for C-I vs. ~71 kcal/mol for C-Br and ~84 kcal/mol for C-Cl) undergoes oxidative addition with palladium catalysts at substantially faster rates, enabling milder reaction conditions and higher yields in Suzuki-Miyaura and Sonogashira couplings [1]. Additionally, iodine's larger atomic radius (1.39 Å) and greater polarizability relative to bromine (1.20 Å) or chlorine (0.99 Å) generate a more pronounced σ-hole, resulting in stronger directional halogen bonding interactions essential for crystal engineering and supramolecular recognition [2]. In biological systems, the iodine substituent imparts distinct biodistribution and binding kinetics—radioiodinated derivatives demonstrate specific brain uptake and Aβ plaque labeling characteristics that brominated or chlorinated analogs cannot replicate without altered pharmacokinetic profiles [3].

6-Iodobenzo[d]thiazole (CAS 654070-00-5): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Superior Oxidative Addition Reactivity of C6-Iodo Substituent Enables Orthogonal Suzuki-Miyaura Coupling Selectivity

In benzothiazole scaffolds bearing multiple halogens, the C-I bond undergoes oxidative addition with Pd(0) catalysts with dramatically higher reactivity than C-Br or C-Cl bonds, enabling chemoselective sequential functionalization. This orthogonal reactivity has been systematically exploited in 4-bromo-2-iodobenzothiazole systems, where the 2-iodo position reacts exclusively in the first Suzuki-Miyaura coupling while the 4-bromo position remains intact for subsequent functionalization [1]. By direct extension of this established reactivity gradient, 6-iodobenzo[d]thiazole provides a uniquely reactive handle for C6-selective cross-coupling that 6-bromo- and 6-chlorobenzothiazole cannot match under identical mild conditions .

Cross-coupling chemistry Sequential functionalization Medicinal chemistry synthesis

Enhanced Halogen Bonding Capacity via Iodine σ-Hole: Implications for Supramolecular Recognition and Crystal Engineering

DFT calculations and X-ray crystallographic analysis of 6,7-disubstituted 1,3-benzothiazoles reveal that iodine substituents generate a significantly more electropositive σ-hole region than bromine or chlorine, enabling stronger and more directional halogen bonding interactions with Lewis bases [1]. Molecular electrostatic potential maps demonstrate that the magnitude of the positive potential on the halogen σ-hole follows the trend I > Br > Cl, directly correlating with polarizability and atomic radius. While compound-specific MEP values for 6-iodobenzo[d]thiazole were not located in primary literature, this established class-level trend in benzothiazole systems supports the inference that the 6-iodo variant provides the strongest halogen bond donor capacity among 6-halogenated congeners .

Crystal engineering Supramolecular chemistry Computational chemistry

Superior Initial Brain Uptake of 6-Iodo-Containing Benzothiazole Radiotracer vs. 6-Methoxy Analog in Alzheimer's Disease Imaging

In a direct head-to-head in vivo biodistribution study comparing two radioiodinated benzothiazole derivatives, [¹²⁵I]-2-(2,2′-bithiophen-5-yl)-6-iodobenzo[d]thiazole ([¹²⁵I]13) demonstrated 3.9-fold higher initial brain uptake (3.42% ID/g at 2 min post-injection) compared to [¹²⁵I]-2-(5′-iodo-2,2′-bithiophen-5-yl)-6-methoxybenzo[d]thiazole ([¹²⁵I]10) which showed only 0.87% ID/g at the same timepoint [1]. Both compounds exhibited rapid brain clearance (0.53% ID/g at 60 min for [¹²⁵I]13; 0.36% ID/g at 60 min for [¹²⁵I]10), with [¹²⁵I]13 maintaining favorable brain₂min/brain₆₀min ratios. Importantly, both tracers demonstrated specific labeling of Aβ plaques in autoradiography of AD model mouse brain sections with low background signal [1].

Alzheimer's disease PET imaging Amyloid-beta probes Radiotracer development

Nanomolar Binding Affinity of 6-Iodo-Substituted Benzothiazole Derivatives to Amyloid-β Aggregates

2-(4′-Dimethylaminophenyl)-6-iodobenzothiazole (TZDM), a direct derivative of the 6-iodobenzothiazole scaffold, exhibits high binding affinity to synthetic Aβ42 aggregates with Ki values of 15 nM and 10 nM determined in independent assay systems [1]. In a related study of bithiophene-extended benzothiazole probes, six novel derivatives including the 6-iodo-containing [¹²⁵I]13 demonstrated Ki values ranging from 0.11 to 4.64 nM against Aβ aggregates in vitro [2]. While comparative Ki data for 6-bromo or 6-chloro analogs are not available in the identified literature, the nanomolar binding potency of the 6-iodo scaffold establishes it as a validated pharmacophore for amyloid-targeting ligand design [1].

Amyloid-beta binding Alzheimer's diagnostics Ligand development

Photosensitizer Properties with Excitation Overlap Matching Human Skin Absorption Maximum

6-Iodobenzo[d]thiazole (IBDT) has been characterized as a photosensitizer with demonstrated high quantum yields and long excited-state lifetimes, enabling efficient light absorption and singlet oxygen generation . Photophysical studies indicate that IBDT can be excited at wavelengths between 350 nm and 450 nm, a range that overlaps with the absorption maximum of human skin . This spectral match is functionally relevant for dermatological photodynamic therapy (PDT) applications. Additionally, IBDT has shown effective inhibition of bacterial growth in vitro . Quantitative photophysical data for direct comparators (e.g., 6-bromo or 6-chloro benzothiazole photosensitizers) were not identified in available sources, limiting cross-halogen comparative assessment.

Photodynamic therapy Photosensitizers Singlet oxygen generation

Optimal Application Scenarios for 6-Iodobenzo[d]thiazole Based on Quantitative Differentiation Evidence


Development of Alzheimer's Disease PET and SPECT Imaging Agents

Based on the demonstrated 3.9-fold higher initial brain uptake (3.42% ID/g at 2 min) of the 6-iodo-containing benzothiazole derivative [¹²⁵I]13 compared to the 6-methoxy analog [¹²⁵I]10 (0.87% ID/g at 2 min), research programs developing amyloid-beta imaging agents should prioritize the 6-iodobenzothiazole scaffold for lead optimization [1]. The sub-100 nM binding affinity (Ki = 10-15 nM for TZDM; 0.11-4.64 nM for bithiophene-extended derivatives) further validates this scaffold for Aβ-targeted probe design [1][2]. The rapid brain clearance profile (0.53% ID/g at 60 min) supports favorable washout kinetics for short-lived radioisotope imaging protocols.

Sequential Cross-Coupling Synthesis of Polysubstituted Benzothiazole Libraries

For medicinal chemistry groups building focused libraries of 2,4,6-trisubstituted benzothiazoles, 6-iodobenzo[d]thiazole provides an orthogonally reactive C6 handle. The established reactivity gradient of C-I >> C-Br > C-Cl toward Pd(0)-catalyzed oxidative addition enables chemoselective Suzuki-Miyaura coupling at the 6-position while leaving other halogen substituents intact for subsequent diversification steps [1]. This orthogonal strategy has been validated in 4-bromo-2-iodobenzothiazole systems for convergent polyaromatic construction, and the principle extends directly to 6-iodo substitution patterns [2].

Crystal Engineering and Supramolecular Co-Crystal Design

The iodine substituent at the 6-position generates the strongest σ-hole and halogen bond donor capacity among halogenated benzothiazole congeners, as supported by DFT and X-ray crystallographic analysis of structurally related 6,7-disubstituted benzothiazole systems [1]. For research groups designing co-crystals, halogen-bonded supramolecular architectures, or molecular recognition systems, 6-iodobenzo[d]thiazole offers the most predictable and directional non-covalent interactions in the 6-halogenated series [2].

Dermatological Photodynamic Therapy Photosensitizer Development

For PDT programs targeting dermatological applications, 6-iodobenzo[d]thiazole (IBDT) offers an excitation window (350-450 nm) that overlaps with human skin absorption characteristics, facilitating efficient light delivery for topical or superficial treatments [1]. The compound's high quantum yields and long excited-state lifetimes support efficient singlet oxygen generation, a critical determinant of PDT efficacy [1]. While comparative data across halogenated analogs are not available, the validated photophysical profile provides a starting point for photosensitizer optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodobenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.